molecular formula C13H19NO B11169443 N-(2,5-dimethylphenyl)-2-methylbutanamide

N-(2,5-dimethylphenyl)-2-methylbutanamide

Cat. No.: B11169443
M. Wt: 205.30 g/mol
InChI Key: RJROKZNHMMNZLS-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-methylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 5 positions, and an amide functional group attached to a 2-methylbutanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-methylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylphenylamine with 2-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties against various pathogens.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)acetamide: Similar structure but with an acetamide group instead of a 2-methylbutanamide group.

    N-(2,5-dimethylphenyl)propionamide: Contains a propionamide group instead of a 2-methylbutanamide group.

Uniqueness

N-(2,5-dimethylphenyl)-2-methylbutanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the 2-methylbutanamide chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-methylbutanamide

InChI

InChI=1S/C13H19NO/c1-5-10(3)13(15)14-12-8-9(2)6-7-11(12)4/h6-8,10H,5H2,1-4H3,(H,14,15)

InChI Key

RJROKZNHMMNZLS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)NC1=C(C=CC(=C1)C)C

Origin of Product

United States

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